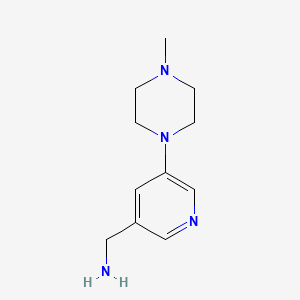

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Description

BenchChem offers high-quality (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSIYOYXAFOTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is currently unknown. The compound belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group

Mode of Action

Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Phenylpiperazines often act as ligands, binding to their target proteins and modulating their activity. The exact nature of this interaction and the resulting changes would depend on the specific target involved.

Biological Activity

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine, a compound featuring a pyridine ring substituted with a piperazine moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring with a methanamine side chain and a 4-methylpiperazine group. This specific arrangement of functional groups is significant for its interaction with various biological targets, especially in the central nervous system. The piperazine moiety is known for its role in modulating neurotransmitter systems, which positions this compound as a candidate for treating psychiatric disorders.

Neurotransmitter Modulation

Research indicates that compounds similar to (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may act as modulators of serotonin and dopamine receptors. These interactions are crucial for developing treatments for conditions such as anxiety and depression. The use of computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) has suggested that this compound could exhibit significant therapeutic potential against various neuropsychiatric conditions .

Antiproliferative Activity

In vitro studies have shown that derivatives of the compound exhibit antiproliferative effects against human leukemia cell lines. For instance, a series of benzimidazole derivatives containing the piperazine moiety demonstrated potent activity against HL-60 cells, with some compounds inducing significant apoptosis . The quantitative analysis revealed that certain derivatives led to higher percentages of apoptotic cells compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine. The presence of the piperazine ring is essential for enhancing receptor binding affinity and selectivity. Different substitutions on the pyridine ring can significantly alter the compound's potency and therapeutic profile. For example, modifications at specific positions on the pyridine or piperazine rings have shown varying degrees of activity against different cancer cell lines .

| Compound | Structure | Activity (GI50 μM) | Cell Line |

|---|---|---|---|

| 5 | Structure | 11 | MDA-MB-453 |

| 10 | Structure | 2 | MDA-MB-453 |

| 17 | Structure | 40 | MDA-MB-453 |

Synthesis Methods

The synthesis of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyridine Ring : Utilizing precursors that allow for the introduction of the methanamine and piperazine groups.

- Piperazine Attachment : Employing nucleophilic substitution reactions to attach the piperazine moiety.

- Purification : Ensuring high yields and purity through recrystallization or chromatography.

Antidepressant Potential

A study investigated the antidepressant-like effects of related compounds in animal models, demonstrating that these derivatives could significantly reduce depressive behavior in forced swim tests . This finding supports further exploration into their application as antidepressants.

Anticancer Properties

Another case study focused on evaluating the anticancer properties of related piperazine-based compounds against various cancer cell lines, including breast and leukemia cells. The results indicated promising cytotoxic effects, warranting further investigation into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent in various diseases. Its structure allows for interactions with biological targets, particularly in the realm of receptor modulation.

Antitumor Activity

Research indicates that derivatives of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine exhibit inhibitory effects on specific cancer cell lines by targeting receptor tyrosine kinases (RTKs). For instance, compounds that inhibit the platelet-derived growth factor receptor (PDGFR) have shown promise in reducing tumor proliferation and migration .

Antimicrobial Properties

The compound has been explored for its antimicrobial properties against Mycobacterium tuberculosis (M.tb). Studies suggest that related compounds can inhibit ATP synthase in M.tb, showcasing potential as anti-tubercular agents .

Biochemical Applications

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is utilized in various biochemical assays due to its ability to interact with enzymes and proteins.

Enzyme Inhibition Studies

The compound has been identified as a ligand for several enzymes, influencing cellular signaling pathways. Its binding affinity to PDGFR demonstrates its potential as a tool for studying kinase activity and downstream signaling effects .

Drug Development

Due to its structural attributes, it serves as a scaffold for synthesizing novel pharmacological agents. The ability to modify the piperazine and pyridine moieties allows researchers to explore structure-activity relationships (SAR) leading to more effective drug candidates .

Material Science

In addition to biological applications, (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is being investigated for its utility in materials science.

Synthesis of Complex Molecules

The compound's reactivity facilitates its use in synthesizing complex organic molecules. It acts as a versatile building block in organic synthesis, contributing to the development of new materials with tailored properties .

Coatings and Polymers

Research is ongoing into the use of this compound in creating novel coatings and polymers that exhibit enhanced chemical resistance and mechanical properties, potentially useful in industrial applications .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.